molecular formula C9H9N3 B185903 1-phenyl-1H-imidazol-4-amine CAS No. 158688-63-2

1-phenyl-1H-imidazol-4-amine

Cat. No. B185903
M. Wt: 159.19 g/mol
InChI Key: POFSKATYJIOBBK-UHFFFAOYSA-N
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Description

“1-phenyl-1H-imidazol-4-amine” is a compound with the molecular formula C9H9N3 . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring .


Synthesis Analysis

A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, which is similar to “1-phenyl-1H-imidazol-4-amine”, involves a three-step sequence including cyclisation, hydrolysis, and methylation .


Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-imidazol-4-amine” consists of a phenyl group (a benzene ring) attached to an imidazole ring . The InChI representation of the compound is InChI=1S/C9H9N3/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,10H2 .


Physical And Chemical Properties Analysis

The molecular weight of “1-phenyl-1H-imidazol-4-amine” is 159.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its topological polar surface area is 43.8 Ų .

Scientific Research Applications

Heterocyclic Compound Synthesis

1-phenyl-1H-imidazol-4-amine serves as a valuable building block in the synthesis of heterocyclic compounds. It plays a crucial role in the preparation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocyclic structures. Its unique reactivity under mild conditions facilitates the generation of a wide array of cynomethylene dyes from diverse precursors, including amines, phenols, and azacrown ethers, highlighting its significance in synthetic chemistry and dye production (Gomaa & Ali, 2020).

Immune System Modulation

1-phenyl-1H-imidazol-4-amine derivatives, such as imiquimod, have been recognized for their ability to modulate the immune system. They activate immune responses through the localized induction of cytokines, which confer immunoregulatory, antiviral, antiproliferative, and antitumor activities. This mechanism underpins their use in treating various cutaneous diseases, demonstrating the compound's potential in medical applications, particularly in dermatology and oncology (Syed, 2001).

Corrosion Inhibition

The structural features of 1-phenyl-1H-imidazol-4-amine derivatives, particularly imidazoline and its derivatives, make them effective corrosion inhibitors. Their heterocyclic ring and pendant side chains facilitate strong adsorption onto metal surfaces, forming a protective hydrophobic film. This property is exploited in the petroleum industry to prevent corrosion in pipelines and storage tanks, showcasing the compound's industrial applications (Sriplai & Sombatmankhong, 2023).

Catalytic Applications in Organic Synthesis

1-phenyl-1H-imidazol-4-amine and its analogs are utilized in catalytic systems for C-N bond-forming cross-coupling reactions. These reactions are pivotal in creating complex organic molecules, where the compound acts as a ligand or catalyst, facilitating efficient and selective bond formation. This area of application highlights its importance in developing pharmaceuticals and other valuable organic compounds (Kantam et al., 2013).

properties

IUPAC Name

1-phenylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFSKATYJIOBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630160
Record name 1-Phenyl-1H-imidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-imidazol-4-amine

CAS RN

158688-63-2
Record name 1-Phenyl-1H-imidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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